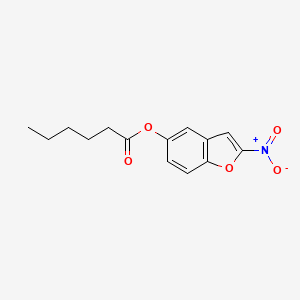
N,N'-(2-Nitro-3-(pyrrolidin-1-yl)-1,4-phenylene)diacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(2-Nitro-3-(pyrrolidin-1-yl)-1,4-phenylene)diacetamide is a complex organic compound characterized by the presence of a nitro group, a pyrrolidine ring, and two acetamide groups
Métodos De Preparación
The synthesis of N,N’-(2-Nitro-3-(pyrrolidin-1-yl)-1,4-phenylene)diacetamide typically involves multiple steps. One common synthetic route starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the introduction of the pyrrolidine ring through nucleophilic substitution reactions. Finally, the acetamide groups are introduced via acylation reactions. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Análisis De Reacciones Químicas
N,N’-(2-Nitro-3-(pyrrolidin-1-yl)-1,4-phenylene)diacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Acylation: The acetamide groups can be modified through acylation reactions to introduce different acyl groups.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and acyl chlorides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N,N’-(2-Nitro-3-(pyrrolidin-1-yl)-1,4-phenylene)diacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N’-(2-Nitro-3-(pyrrolidin-1-yl)-1,4-phenylene)diacetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with biological receptors. The acetamide groups can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
N,N’-(2-Nitro-3-(pyrrolidin-1-yl)-1,4-phenylene)diacetamide can be compared with other similar compounds such as:
N,N’-(2-Nitro-3-(morpholin-1-yl)-1,4-phenylene)diacetamide: This compound has a morpholine ring instead of a pyrrolidine ring, which can affect its chemical reactivity and biological activity.
N,N’-(2-Nitro-3-(piperidin-1-yl)-1,4-phenylene)diacetamide: This compound has a piperidine ring, which can also influence its properties.
The uniqueness of N,N’-(2-Nitro-3-(pyrrolidin-1-yl)-1,4-phenylene)diacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
110209-28-4 |
|---|---|
Fórmula molecular |
C14H18N4O4 |
Peso molecular |
306.32 g/mol |
Nombre IUPAC |
N-(4-acetamido-3-nitro-2-pyrrolidin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C14H18N4O4/c1-9(19)15-11-5-6-12(16-10(2)20)14(18(21)22)13(11)17-7-3-4-8-17/h5-6H,3-4,7-8H2,1-2H3,(H,15,19)(H,16,20) |
Clave InChI |
LOXMWZGVIGRTCA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C(=C(C=C1)NC(=O)C)[N+](=O)[O-])N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Furan, 2-[(methylsulfonyl)methyl]-5-nitro-](/img/structure/B12911810.png)





![6-Chloro-N-[(3-fluorophenyl)methyl]pyridazin-3-amine](/img/structure/B12911859.png)
![2-[{3-[(Benzo[c]acridin-7-yl)amino]propyl}(ethyl)amino]ethan-1-ol](/img/structure/B12911867.png)
![N''-[5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12911868.png)
![Ethyl 5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12911875.png)


![2-[(2-Bromophenyl)methyl]-5-chloro-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12911897.png)
